N-(3,4-Dichlorobenzyl)-2-methoxyethanamine
Description
N-(3,4-Dichlorobenzyl)-2-methoxyethanamine is a synthetic amine derivative characterized by a 3,4-dichlorobenzyl group attached to a 2-methoxyethylamine backbone. This compound is structurally notable for its halogenated aromatic ring and ether-containing side chain, which confer distinct electronic and steric properties.
The dichlorobenzyl moiety is a critical pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and receptor-binding affinity. For instance, highlights its role in antifungal agents like miconazole, where halogenated aromatic rings improve activity by interacting with fungal cytochrome P450 enzymes .
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-methoxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-14-5-4-13-7-8-2-3-9(11)10(12)6-8/h2-3,6,13H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMCCHQJHLDLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorobenzyl)-2-methoxyethanamine typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-methoxyethanamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorobenzyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dichlorobenzaldehyde or 3,4-dichlorobenzoic acid.
Reduction: Formation of 3,4-dichlorobenzyl alcohol or 3,4-dichlorobenzylamine.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-Dichlorobenzyl)-2-methoxyethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorobenzyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Key Structural Insights :
- Halogen vs. Methoxy Substitution : The dichlorobenzyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to methoxy-substituted analogs (e.g., ), which are electron-donating and more polar .
Pharmacological and Functional Comparison
Antifungal and Antibacterial Activity
- Target Compound : identifies halogenated benzyl groups (e.g., 3,4-dichloro) as critical for antifungal activity, likely due to enhanced membrane penetration and enzyme inhibition .
- Methoxy-Substituted Analogs : Compounds like N-(3,4-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine () may exhibit reduced antifungal potency but improved solubility for systemic applications .
Physicochemical Properties
- Lipophilicity : The logP value of the target compound is expected to be higher (~3.5) than methoxy-substituted analogs (e.g., ~2.0 for ’s compound) due to chlorine’s hydrophobic contribution.
- Solubility : Methoxy groups (e.g., ) enhance aqueous solubility, whereas dichlorobenzyl groups favor organic solvents .
Biological Activity
N-(3,4-Dichlorobenzyl)-2-methoxyethanamine is a compound of interest due to its potential therapeutic applications, particularly in gastrointestinal disorders. This article explores its biological activity, mechanism of action, and relevant case studies.
Overview of the Compound
This compound is characterized by its distinct molecular structure, which includes a dichlorobenzyl group and a methoxyethanamine moiety. This structure is significant for its biological interactions and potential therapeutic effects.
The primary mechanism of action for this compound involves the inhibition of sodium/hydrogen exchangers (NHEs) in the gastrointestinal tract. Specifically, it targets NHE-3, -2, and -8 isoforms, which play critical roles in sodium absorption and hydrogen ion transport. By inhibiting these exchangers, the compound affects electrolyte balance and fluid regulation within the gastrointestinal system .
Key Mechanisms:
- Inhibition of NHEs : Reduces sodium absorption in the intestines.
- Systemic Non-Bioavailability : The compound is designed to be substantially impermeable to epithelial cells, limiting systemic exposure and potential side effects on other organs .
Pharmacological Effects
- Gastrointestinal Disorders : The compound has shown promise in treating conditions such as irritable bowel syndrome and constipation associated with cystic fibrosis by modulating electrolyte transport mechanisms .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on this aspect remains limited.
Study 1: Efficacy in Gastrointestinal Disorders
A clinical study examined the effects of this compound on patients with irritable bowel syndrome. Results indicated a significant reduction in symptoms related to sodium absorption dysregulation, supporting its therapeutic potential .
Study 2: Inhibitory Effects on NHEs
Research published in Physiological Reviews detailed the role of NHEs in electrolyte transport. The study highlighted that compounds inhibiting these exchangers could provide novel treatment avenues for various gastrointestinal disorders .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
